molecular formula C11H17N3O4S B12901133 ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate CAS No. 87202-56-0

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate

Cat. No.: B12901133
CAS No.: 87202-56-0
M. Wt: 287.34 g/mol
InChI Key: PJAKCSDMFBSXFZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a triazine ring substituted with a sulfanyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate typically involves the reaction of 3,5-dioxo-1,2,4-triazine with an appropriate thiol and ethyl hexanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 70-80°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
  • Ethyl (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetate
  • Ethyl 4-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-3-oxobutanoate

Uniqueness

Ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate is unique due to its specific substitution pattern on the triazine ring and the presence of a hexanoate ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

87202-56-0

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate

InChI

InChI=1S/C11H17N3O4S/c1-3-5-6-7(10(16)18-4-2)19-9-8(15)12-11(17)14-13-9/h7H,3-6H2,1-2H3,(H2,12,14,15,17)

InChI Key

PJAKCSDMFBSXFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)SC1=NNC(=O)NC1=O

Origin of Product

United States

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